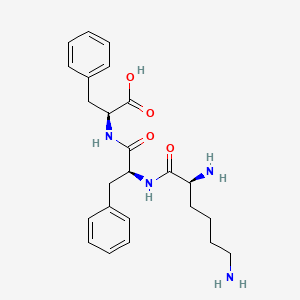

L-Lysyl-L-phenylalanyl-L-phenylalanine

Description

Properties

CAS No. |

63912-10-7 |

|---|---|

Molecular Formula |

C24H32N4O4 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H32N4O4/c25-14-8-7-13-19(26)22(29)27-20(15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20-,21-/m0/s1 |

InChI Key |

IPTUBUUIFRZMJK-ACRUOGEOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of L-Lysyl-L-phenylalanyl-L-phenylalanine

Solution-Phase Peptide Synthesis

Solution-phase synthesis remains the most widely documented method for constructing Lys-Phe-Phe. This approach involves sequential coupling of protected amino acids, followed by deprotection and purification.

Carbodiimide-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is frequently employed to activate carboxyl groups for amide bond formation. In the synthesis of analogous peptides, such as N-benzyloxycarbonyl-L-threonyl-L-phenylalanine methyl ester, DCC achieved an 80% yield under optimized conditions. The reaction mechanism involves the formation of an O-acylisourea intermediate, which reacts with the amine group of the subsequent amino acid:

$$

\text{R-COOH + DCC} \rightarrow \text{R-C(=O)-N=C=N-cyclohexyl} \rightarrow \text{R-C(=O)-NH-R'}

$$

Critical parameters include stoichiometric control (1.2:1 molar ratio of DCC to carboxyl component), anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide), and temperatures between 0°C and 25°C. Side reactions, such as racemization, are mitigated by maintaining pH < 8 and avoiding prolonged reaction times.

Azide Coupling Method

The azide method, though less common due to safety concerns, offers high stereochemical fidelity. For example, N-benzyloxycarbonyl-L-threonyl-L-phenylalanine hydrazide was converted to its azide derivative using tert-butyl nitrite, which subsequently coupled with L-threonyl-L-serine methyl ester to form a tetrapeptide. Adapting this for Lys-Phe-Phe would require:

Enzymatic Synthesis Using L-Amino Acid Ligases

TabS Ligase from Pseudomonas syringae

The TabS ligase, which catalyzes ATP-dependent dipeptide formation, demonstrates broad substrate specificity, including phenylalanine and lysine. In vitro studies show that TabS synthesizes l-arginyl-l-phenylalanine at 62% yield under the following conditions:

- 50 mM N-terminal amino acid (lysine).

- 12.5 mM C-terminal amino acid (phenylalanine).

- 12.5 mM ATP and MgSO₄.

- pH 7.5–8.5, 37°C.

Kinetic analysis reveals a $$ Km $$ of 2.1 mM for phenylalanine and 1.8 mM for lysine, with a $$ k{cat} $$ of 0.45 s⁻¹. While TabS primarily produces dipeptides, iterative use could enable tripeptide synthesis by sequentially adding residues.

Immobilized Biocatalysts in Continuous Flow Systems

Recent advances in enzyme immobilization, such as the use of nickel-nitrilotriacetic acid (Ni-NTA) resins for phenylalanine ammonia lyases (PALs), enable reusable catalysts with >90% immobilization yields. Although PALs primarily catalyze deamination, analogous strategies could stabilize ligases like TabS for large-scale Lys-Phe-Phe production. Flow reactors achieve productivities of 1.2 g·L⁻¹·h⁻¹ for phenylalanine derivatives, suggesting scalability for tripeptides.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for isolating Lys-Phe-Phe from reaction byproducts. The PDF source details a gradient method (5–95% acetonitrile in water with 0.1% trifluoroacetic acid) that resolves phenylalanine-containing peptides with retention times of 3.7–5.8 minutes. Column choice (e.g., C18 stationary phase) and detection at 210 nm optimize sensitivity.

Molecularly Imprinted Polymers (MIPs)

MIPs tailored for phenylalanine enhance purification efficiency. A study synthesized MIPs using methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (cross-linker), achieving 85% rebinding capacity for phenylalanine. Applied to Lys-Phe-Phe, MIPs could selectively capture the peptide via phenyl group interactions, reducing reliance on HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones.

Reduction: Reduction reactions can target the peptide bonds or side chains.

Substitution: Substitution reactions can occur at the lysine residue, where the amine group can be modified.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Reduced peptides with modified side chains.

Substitution: Peptides with modified lysine residues.

Scientific Research Applications

L-Lysyl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

Industry: Utilized in the development of novel materials, such as peptide-based nanostructures.

Mechanism of Action

The mechanism of action of L-Lysyl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residue can form ionic bonds with negatively charged sites, while the phenylalanine residues can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Lysyl-L-phenylalanyl-L-phenylalanine with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings:

*Calculated based on tripeptide formula (C₂₄H₃₂N₄O₄) + 2Br atoms.

Structural and Functional Insights

- Aromatic Residues : The antigelling activity of this compound is driven by phenylalanine’s aromatic side chains, which facilitate π-π stacking. This contrasts with DL-Leucyl-DL-phenylalanine , where leucine’s aliphatic side chain reduces aromatic interactions, diminishing stabilization effects .

- Stereochemistry : Racemic mixtures (e.g., DL-Leucyl-DL-phenylalanine) exhibit lower biological activity compared to enantiopure tripeptides, highlighting the importance of stereospecificity in enzyme recognition and function .

- Modifications : N-Phthaloyl-L-phenylalanine demonstrates how protecting groups alter solubility and synthetic utility, whereas alkylated derivatives like L-PAM leverage phenylalanine’s backbone for targeted DNA crosslinking in chemotherapy .

Clinical and Industrial Relevance

- L-PAM (Melphalan): Unlike the non-toxic tripeptide, L-PAM’s therapeutic efficacy in breast cancer (30% reduction in premenopausal treatment failures) underscores the diversity of phenylalanine-derived compounds .

- Antigelling vs. Therapeutic Agents: While this compound stabilizes proteins, L-PAM disrupts cellular DNA, illustrating how minor structural changes yield divergent applications .

Q & A

Q. What are the established methods for synthesizing L-Lysyl-L-phenylalanyl-L-phenylalanine, and how can purity be validated?

Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. After sequential coupling of L-lysine and L-phenylalanine residues, cleavage/deprotection is performed with trifluoroacetic acid (TFA). Purification via reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures >95% purity. Characterization includes LC-MS for molecular weight confirmation and NMR (1H/13C) to verify backbone connectivity and stereochemistry .

Q. How is the structural conformation of this compound determined experimentally?

X-ray crystallography remains the gold standard. Crystals are grown via vapor diffusion (e.g., sitting-drop method with PEG 3350 as a precipitant). Diffraction data collected at cryogenic temperatures (100 K) resolve the tripeptide’s tertiary structure, including hydrogen-bonding networks and side-chain orientations. The dibromide form of this tripeptide has been structurally characterized as an antigelling agent, with PDB coordinates available for backbone torsion angle analysis .

Q. What safety protocols are recommended for handling this tripeptide in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood during synthesis steps involving volatile reagents (e.g., TFA). Store lyophilized peptides at -20°C under inert gas (argon) to prevent hydrolysis. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this tripeptide be resolved during model refinement?

Discrepancies between electron density maps and atomic models often arise from poor phase estimation or disordered side chains. Tools like Coot and PHENIX enable real-space refinement, adjusting B-factors and occupancy values. Validate the model using Ramachandran plots to exclude outliers (>5% in disallowed regions indicate errors) and cross-validate with omit maps to confirm omitted residues fit the density .

Q. What strategies optimize the synthesis yield of this compound in large-scale peptide production?

Microwave-assisted SPPS reduces coupling times (e.g., 5 minutes per residue at 50°C) and improves yield by minimizing racemization. Use pseudoproline dipeptides (e.g., Fmoc-Phe-Ser(ψMe,Mepro)-OH) to disrupt β-sheet aggregation during elongation. Post-synthesis, optimize cleavage conditions (e.g., TFA:thioanisole:water 95:3:2) to reduce truncation products. Monitor by MALDI-TOF MS for real-time quality control .

Q. How do solvent polarity and pH affect the conformational dynamics of this tripeptide in solution?

Circular dichroism (CD) spectroscopy in varying solvents (e.g., water, DMSO, TFE) reveals helical or random coil propensities. At pH < 3, protonation of lysine’s ε-amino group disrupts intrachain hydrogen bonds, favoring extended conformations. Molecular dynamics simulations (AMBER or GROMACS) correlate solvent-accessible surface area (SASA) with experimental CD spectra to predict aggregation behavior .

Q. What analytical approaches differentiate between enantiomeric impurities and diastereomers in synthesized batches?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) under isocratic conditions resolves D/L isomers. For diastereomers, tandem MS/MS fragmentation identifies sequence variants (e.g., misincorporated D-phenylalanine). Quantify impurities via calibration curves with spiked standards, ensuring detection limits <0.1% .

Key Considerations for Experimental Design

- Reproducibility : Document synthesis protocols using MIAPE (Minimum Information About a Peptide Experiment) standards .

- Data Contradictions : Cross-validate spectroscopic and crystallographic data with computational models to resolve ambiguities .

- Ethical Reporting : Disclose synthetic yields, purity metrics, and outlier data in supplementary materials to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.